molecular formula C19H12BrN3O3S B11653772 N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11653772
M. Wt: 442.3 g/mol
InChI Key: GZZMASJIUURJNQ-UHFFFAOYSA-N
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Description

3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole core, a bromophenyl group, a furan ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of a benzoxazole core, a bromophenyl group, a furan ring, and a thiourea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H12BrN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27)

InChI Key

GZZMASJIUURJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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